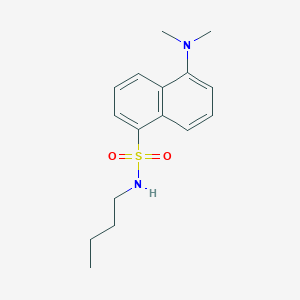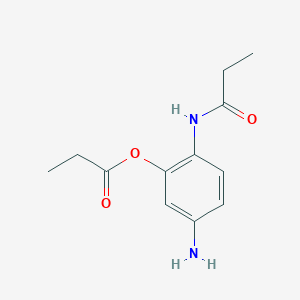![molecular formula C18H16Cl2N4S B4795627 N-(3,5-dichlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4795627.png)
N-(3,5-dichlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea
説明
N-(3,5-dichlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCPY-PZT and is a thiourea derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of DCPY-PZT is not fully understood. However, studies have suggested that DCPY-PZT exerts its biological activity by inhibiting the activity of specific enzymes such as acetylcholinesterase and topoisomerase II. Inhibition of these enzymes leads to the accumulation of specific metabolites that result in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
DCPY-PZT has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DCPY-PZT inhibits the activity of acetylcholinesterase, which is an enzyme involved in the degradation of acetylcholine. Inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function. DCPY-PZT has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. Inhibition of topoisomerase II leads to the accumulation of DNA damage and cell death.
実験室実験の利点と制限
DCPY-PZT has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with high purity. DCPY-PZT has also been shown to exhibit potent biological activity at low concentrations, making it an attractive candidate for further studies. However, DCPY-PZT has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. DCPY-PZT also has limited solubility in water, which can affect its bioavailability in vivo.
将来の方向性
There are several future directions for the study of DCPY-PZT. In medicinal chemistry, further studies are needed to optimize the structure of DCPY-PZT to improve its potency and selectivity. In pharmacology, further studies are needed to evaluate the safety and efficacy of DCPY-PZT in animal models of Alzheimer's disease. In material science, further studies are needed to optimize the properties of DCPY-PZT for the fabrication of OLEDs. Overall, DCPY-PZT has significant potential for various applications, and further studies are needed to fully understand its biological activity and potential uses.
Conclusion:
In conclusion, DCPY-PZT is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of DCPY-PZT has been optimized to obtain high yields of DCPY-PZT with high purity. DCPY-PZT has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and material science. The mechanism of action of DCPY-PZT is not fully understood, but studies have suggested that it exerts its biological activity by inhibiting the activity of specific enzymes. DCPY-PZT has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of DCPY-PZT, and further studies are needed to fully understand its potential applications.
科学的研究の応用
DCPY-PZT has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, DCPY-PZT has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, DCPY-PZT has been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase. In material science, DCPY-PZT has been studied as a potential material for the fabrication of organic light-emitting diodes (OLEDs) due to its high thermal stability and luminescent properties.
特性
IUPAC Name |
1-(3,5-dichlorophenyl)-3-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4S/c1-12-4-2-3-5-13(12)11-24-7-6-17(23-24)22-18(25)21-16-9-14(19)8-15(20)10-16/h2-10H,11H2,1H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFNERQVTGMFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=S)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dichlorophenyl)-3-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-5-[(2,6-difluorophenoxy)methyl]-N-ethyl-3-isoxazolecarboxamide](/img/structure/B4795559.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4795570.png)
![N-(3-chloro-4-fluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4795582.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4795590.png)
![3-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B4795597.png)
![2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide](/img/structure/B4795598.png)
![N-[4-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4795599.png)
![1-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}azepane oxalate](/img/structure/B4795614.png)
![3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B4795619.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B4795638.png)
![4-(4-morpholinyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B4795642.png)
![1-[2-(ethylthio)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4795648.png)